Cetirizine Ethyl Ester

Overview

Description

Cetirizine Ethyl Ester is a derivative of cetirizine, a second-generation antihistamine widely used for the treatment of allergic reactions such as hay fever, urticaria, and angioedema. This compound is synthesized to enhance the pharmacokinetic properties of cetirizine, potentially improving its bioavailability and therapeutic efficacy.

Mechanism of Action

Target of Action

Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .

Pharmacokinetics

Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .

Biochemical Analysis

Biochemical Properties

Cetirizine Ethyl Ester, like its parent compound Cetirizine, is expected to interact with histamine H1 receptors . These receptors are proteins that play a crucial role in the body’s immune response to allergens. By binding to these receptors, this compound may prevent the release of histamine, a compound that triggers allergy symptoms .

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Cetirizine. It has been shown that Cetirizine can have a significant impact on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways related to the immune response . It may also affect gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to involve binding interactions with biomolecules such as the histamine H1 receptor . As an antagonist of this receptor, it may inhibit the activation of the receptor by histamine, thereby preventing the cascade of events that lead to allergy symptoms .

Temporal Effects in Laboratory Settings

Studies on Cetirizine have shown that it has a terminal half-life of about 10 hours , suggesting that this compound may also have a relatively long duration of action.

Metabolic Pathways

Cetirizine is known to undergo minimal metabolism, which is not mediated by cytochrome P450 enzymes . This suggests that this compound may also be minimally metabolized.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Ethyl Ester typically involves the esterification of cetirizine with ethanol. The process begins with the preparation of cetirizine, which is synthesized through a series of reactions starting from chlorobenzophenone. The key steps include:

- Reduction of chlorobenzophenone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride in methanol.

- Conversion of (4-chlorophenyl)(phenyl)methanol to 1-chloro-4-[chloro(phenyl)methyl]benzene using calcium chloride and hydrochloric acid.

- Reaction of 1-chloro-4-[chloro(phenyl)methyl]benzene with piperazine to form cetirizine.

- Esterification of cetirizine with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Ethyl Ester undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Substitution: Alkyl halides, such as methyl iodide.

Major Products Formed:

Oxidation: Cetirizine N-oxide.

Hydrolysis: Cetirizine and ethanol.

Substitution: Various substituted cetirizine derivatives depending on the nucleophile used .

Scientific Research Applications

Cetirizine Ethyl Ester has several scientific research applications:

Comparison with Similar Compounds

Cetirizine: The parent compound, widely used as an antihistamine.

Levocetirizine: The levorotary enantiomer of cetirizine, known for its higher potency.

Hydroxyzine: A first-generation antihistamine and precursor to cetirizine.

Comparison:

Cetirizine Ethyl Ester vs. Cetirizine: this compound may offer improved bioavailability and reduced side effects due to its esterified form.

This compound vs. Levocetirizine: While Levocetirizine is more potent, this compound may provide better pharmacokinetic properties.

This compound vs. Hydroxyzine: this compound has fewer sedative effects compared to Hydroxyzine, making it more suitable for daytime use

Biological Activity

Cetirizine Ethyl Ester (CEE) is a derivative of cetirizine, a widely used second-generation antihistamine. While CEE itself is not marketed as a drug, it holds significant interest in pharmacological research due to its structural similarities to cetirizine and its potential biological activities. This article delves into the biological activity of CEE, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

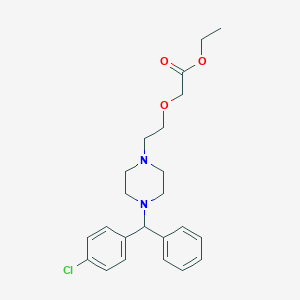

This compound has the molecular formula . It is synthesized through the esterification of cetirizine with ethanol, typically using an acid catalyst. This process not only produces CEE but also highlights its role as a reference standard in quality control for cetirizine formulations.

CEE exhibits antihistaminic activity similar to that of cetirizine. Both compounds primarily function as selective antagonists of the H1 histamine receptor. This action is crucial for alleviating symptoms associated with allergic reactions such as hay fever and urticaria. The potency of CEE in blocking H1 receptors suggests it may possess enhanced pharmacological effects compared to cetirizine .

Pharmacodynamic Profile

- H1 Receptor Binding Affinity : CEE shows a high affinity for peripheral H1 receptors, which contributes to its efficacy in managing allergic symptoms.

- Anti-inflammatory Properties : Research indicates that CEE may also exhibit anti-inflammatory effects, potentially benefiting conditions characterized by inflammation alongside allergic responses .

Pharmacokinetics

Research on the pharmacokinetic properties of CEE is limited; however, insights can be drawn from studies on cetirizine:

- Absorption : Cetirizine is rapidly absorbed with a peak plasma concentration reached approximately one hour post-administration. The bioavailability is high, with minimal first-pass metabolism.

- Elimination : Cetirizine is primarily excreted unchanged in urine, suggesting a low potential for drug-drug interactions through hepatic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of CEE and its implications in clinical settings:

- Antihistaminic Activity : In comparative studies, cetirizine has shown superior efficacy in inhibiting histamine-induced wheal and flare responses compared to other antihistamines. Given its structural similarity, CEE is expected to exhibit comparable or enhanced effects .

- Safety Profile : Both cetirizine and its derivatives, including CEE, are associated with a favorable safety profile. They are less sedating than first-generation antihistamines, making them suitable for long-term use in allergy management.

- Drug Interaction Studies : Research indicates that CEE may interact with other medications metabolized by cytochrome P450 enzymes. Co-administration with alcohol or CNS depressants could enhance sedation effects, although CEE is classified as a non-sedating antihistamine .

Comparative Analysis

The following table summarizes key pharmacological properties and findings related to this compound compared to its parent compound:

| Property | Cetirizine | This compound (CEE) |

|---|---|---|

| Molecular Formula | ||

| H1 Receptor Affinity | High | High |

| Anti-inflammatory Activity | Yes | Yes |

| Sedative Effects | Low | Low |

| Bioavailability | High | Potentially higher |

| Metabolism | Minimal hepatic metabolism | Unknown |

Properties

IUPAC Name |

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHQTVRYHSZGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431731 | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246870-46-2 | |

| Record name | (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 246870-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.